molecular formula C20H21NO B293260 3-methyl-3-(3-methyl-2-butenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one

3-methyl-3-(3-methyl-2-butenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one

Cat. No. B293260
M. Wt: 291.4 g/mol
InChI Key: ZQLUIDSSOWIHJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-3-(3-methyl-2-butenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one, commonly known as Ro 31-8220, is a synthetic compound that belongs to the bisindolylmaleimide family. It is a potent inhibitor of protein kinase C (PKC) and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

Ro 31-8220 is a potent inhibitor of 3-methyl-3-(3-methyl-2-butenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one, which is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. 3-methyl-3-(3-methyl-2-butenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one is also involved in the regulation of ion channels, transporters, and receptors, making it an attractive target for drug development. Ro 31-8220 binds to the ATP-binding site of 3-methyl-3-(3-methyl-2-butenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one and inhibits its activity, leading to downstream effects on various cellular pathways.
Biochemical and Physiological Effects
Ro 31-8220 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of ion channels and transporters, and regulation of gene expression. It has also been shown to reduce oxidative stress and inflammation in various tissues, including the heart and brain.

Advantages and Limitations for Lab Experiments

Ro 31-8220 is a potent and selective inhibitor of 3-methyl-3-(3-methyl-2-butenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one, making it a valuable tool for studying the role of 3-methyl-3-(3-methyl-2-butenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one in various cellular processes. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations. Careful optimization of experimental conditions is necessary to ensure accurate and reproducible results.

Future Directions

There are several potential future directions for the study of Ro 31-8220. One area of interest is the development of more potent and selective 3-methyl-3-(3-methyl-2-butenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one inhibitors with improved pharmacokinetic properties. Another area of interest is the investigation of the role of 3-methyl-3-(3-methyl-2-butenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one in various diseases and the development of 3-methyl-3-(3-methyl-2-butenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one-targeted therapies. Finally, the use of Ro 31-8220 as a tool for studying the downstream effects of 3-methyl-3-(3-methyl-2-butenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one inhibition in various cellular pathways is an area of ongoing research.

Synthesis Methods

Ro 31-8220 can be synthesized using a multistep process starting from 3-nitrobenzaldehyde and 3-methyl-2-buten-1-ol. The first step involves the condensation of 3-nitrobenzaldehyde with malononitrile to yield 3-nitro-2-(2-cyanoethylidene)indolin-2-one. This compound is then reduced to 3-amino-2-(2-cyanoethylidene)indolin-2-one, which is further reacted with 3-methyl-2-buten-1-ol in the presence of acetic anhydride to give Ro 31-8220.

Scientific Research Applications

Ro 31-8220 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Ro 31-8220 also has cardioprotective effects by reducing myocardial injury and preventing ischemia-reperfusion injury. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Molecular Formula

C20H21NO

Molecular Weight

291.4 g/mol

IUPAC Name

3-methyl-3-(3-methylbut-2-enyl)-1-phenylindol-2-one

InChI

InChI=1S/C20H21NO/c1-15(2)13-14-20(3)17-11-7-8-12-18(17)21(19(20)22)16-9-5-4-6-10-16/h4-13H,14H2,1-3H3

InChI Key

ZQLUIDSSOWIHJX-UHFFFAOYSA-N

SMILES

CC(=CCC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)C)C

Canonical SMILES

CC(=CCC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)C)C

Origin of Product

United States

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